3-Dodecenal
Description
Overview of Long-Chain Unsaturated Aldehydes in Natural Systems
Long-chain unsaturated aldehydes are a diverse class of organic compounds that play crucial roles in various biological and ecological processes. These molecules, characterized by a carbon chain of twelve or more atoms and at least one carbon-carbon double bond, are found across different kingdoms of life, from microorganisms to plants and animals. Their functions are manifold, acting as signaling molecules, defense compounds, and intermediates in metabolic pathways. nih.gov
In the plant kingdom, long-chain aldehydes are components of cuticular waxes that coat the surfaces of leaves and other organs, providing a protective barrier against environmental stressors. gerli.com Some plants release specific unsaturated aldehydes upon tissue damage, which can act as defense signals or deterrents to herbivores. gerli.com For instance, certain green leaf volatiles, which include shorter-chain aldehydes like (Z)-3-hexenal, are known to trigger defense responses in plants. gerli.com
In the marine environment, diatoms are known to produce polyunsaturated aldehydes that can influence phytoplankton community dynamics and act as a defense mechanism against grazing invertebrates. gerli.com Fungi also produce a variety of volatile organic compounds, including aldehydes, which can have antibiotic properties and are likely involved in competitive interactions and defense. researchgate.net
In insects, long-chain unsaturated aldehydes are well-documented as pheromones, chemical signals that mediate social behaviors such as mating and aggregation. nih.govontosight.ai The specific geometry of the double bond and the length of the carbon chain are often critical for the biological activity of these pheromones. ontosight.ai
From a chemical standpoint, the presence of both an aldehyde group and a carbon-carbon double bond makes these molecules relatively reactive. The aldehyde group can participate in various reactions, while the double bond can undergo addition reactions. This reactivity is central to their biological functions but also makes them susceptible to degradation.
Foundational Concepts of Isomeric Forms and Their Stereochemical Significance
3-Dodecenal exists in two primary isomeric forms, distinguished by the geometry of the double bond at the third carbon position: (E)-3-Dodecenal and (Z)-3-Dodecenal. nist.gov These are stereoisomers, specifically geometric isomers or cis-trans isomers.
(E)-3-Dodecenal , often referred to as the trans isomer, has the substituent groups on opposite sides of the carbon-carbon double bond. nih.gov
(Z)-3-Dodecenal , the cis isomer, has the substituent groups on the same side of the double bond. ontosight.ai
This difference in spatial arrangement, known as stereochemistry, has a profound impact on the physical and biological properties of the molecule, even though both isomers share the same molecular formula (C₁₂H₂₂O) and molecular weight (approximately 182.30 g/mol ). ontosight.ainih.gov The distinct shapes of the (E) and (Z) isomers lead to differences in how they interact with biological receptors, such as those involved in olfaction and pheromonal communication.
The stereochemical significance is particularly evident in the field of chemical ecology. In many insect species, only one specific isomer of a pheromone is biologically active, or a precise ratio of (E) to (Z) isomers is required to elicit a behavioral response. ontosight.ai For example, (Z)-3-Dodecenal has been identified as a potential pheromone component in certain moth species, playing a role in mate attraction. ontosight.ai The incorrect isomer may be inactive or even inhibitory.
The synthesis of a specific isomer of this compound requires stereoselective chemical methods to control the geometry of the double bond. ontosight.ai This highlights the importance of understanding and controlling stereochemistry in the study and application of these compounds.
Historical Development of Research on Dodecenal Compounds
Research into dodecenal compounds is part of the broader history of the study of aldehydes and unsaturated fatty acids. Early research focused on the isolation and identification of these compounds from natural sources. The development of analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century was a significant turning point, allowing for the precise separation and identification of different isomers of dodecenal and other long-chain aldehydes from complex mixtures.
The study of insect pheromones, which gained momentum in the latter half of the 20th century, brought significant attention to dodecenal compounds. Researchers discovered that specific isomers of dodecenal and related compounds acted as powerful attractants for various insect species. This led to extensive research on the synthesis of these compounds for use in pest management strategies.
In the food and fragrance industries, various dodecenal compounds have been explored for their aromatic properties. thegoodscentscompany.com For instance, 2-Dodecenal has been evaluated as a flavoring agent. nih.govnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed the safety of some of these compounds for use in food. nih.gov
More recently, research has expanded to investigate the broader biological activities of dodecenal compounds. Studies have explored their roles in plant defense, microbial interactions, and their potential as therapeutic agents. For example, trans-2-Dodecenal (B1235498), also known as eryngial, has been identified as a bioactive compound in plants like Eryngium foetidum and has shown anthelmintic and antibacterial properties. uptc.edu.coresearchgate.net This ongoing research continues to unveil the multifaceted nature of dodecenal compounds in chemical and biological systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
76595-72-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
InChI Key |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCC=CCC=O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Context of Dodecenal Isomers
Distribution in Flora: Plant Metabolomic Profiling
The biosynthesis of aldehydes in plants is a complex process often linked to the enzymatic degradation of cell-wall lipids, particularly following mechanical damage. frontiersin.orgtandfonline.com Fatty acids like linoleic and α-linolenic acids are converted into hydroperoxides by lipoxygenase, which are then cleaved by hydroperoxide lyase to form shorter-chain volatile aldehydes. tandfonline.com This pathway is responsible for the characteristic "green leaf volatiles" that define the aroma of freshly cut leaves. frontiersin.org
Identification in Essential Oils of Aromatic Plants
Several isomers of dodecenal, including 3-dodecenal, are important constituents of essential oils derived from various aromatic plants. Research has identified these compounds in several species, where they contribute significantly to the plant's characteristic scent profile.
One of the most well-documented sources is Eryngium foetidum, a tropical herb widely used as a food seasoning. Analysis of its essential oil has consistently revealed the presence of dodecenal isomers. One study from the Venezuelan Andes identified this compound as a notable component at 5.2%, alongside its more abundant isomer, (E)-2-dodecenal (27.5%). tandfonline.com Other research on E. foetidum from different regions corroborates the presence of (E)-2-dodecenal as a major constituent. aessweb.comtandfonline.com Similarly, the essential oil of Cymbocarpum stenocarpa has been found to contain 3-dodecen-1-al as a major component, at a concentration of 37.1%. researchgate.net Dodecenal isomers are also key components in the essential oils of various coriander (Coriandrum sativum) cultivars, contributing to their distinctive aroma. frontiersin.orgtandfonline.com
Table 1: Presence of Dodecenal Isomers in Plant Essential Oils
| Plant Species | Dodecenal Isomer Identified | Reported Concentration / Finding | Reference |
|---|---|---|---|
| Eryngium foetidum (Culantro) | This compound | 5.2% of essential oil | tandfonline.com |
| Eryngium foetidum (Culantro) | (E)-2-Dodecenal | Major component (up to 67%) | aessweb.com |
| Cymbocarpum stenocarpa | 3-Dodecen-1-al | 37.1% of essential oil | researchgate.net |
| Coriandrum sativum (Coriander) | (E)-2-Dodecenal | Major component in essential oils of several cultivars | frontiersin.org |
| Citrus nobilis var. microcarpa (Pontianak orange) | (E)-2-Dodecenal | Identified as a potent odorant | researchgate.net |
Role as Volatile Organic Compounds in Plant Emissions
Plants release a wide array of volatile organic compounds (VOCs) for various ecological functions, including defense, pollination, and communication. Dodecenal isomers are part of this chemical vocabulary. For instance, the headspace aroma of fresh coriander leaves contains (E)-2-dodecenal as one of the main aldehydes, which contributes to the plant's characteristic scent profile that can attract or repel other organisms. frontiersin.orgnih.gov Research has also shown that plant cuticular waxes can sequester VOCs like 2E-dodecenal from the environment, which can then inhibit the germination of fungal spores, suggesting a passive defense mechanism. frontiersin.org Furthermore, some endophytic bacteria associated with plants can produce dodecenal, indicating a complex interplay between plants and their microbial communities in generating volatile profiles. researchgate.netnih.gov
Presence in Fauna: Animal Chemical Communication Landscapes
In the animal kingdom, aldehydes are crucial signaling molecules, or semiochemicals, that mediate a variety of behaviors. They are involved in everything from attracting mates to warning of danger.
Dodecenal Derivatives as Components of Insect Pheromone Blends
Dodecenal isomers and their derivatives are integral components of the pheromone blends of numerous insect species, particularly moths (Lepidoptera) and stink bugs (Heteroptera). These compounds are typically derived from fatty acids produced in specialized pheromone glands. uliege.be
In several moth species, dodecenal acts as a sex pheromone to attract mates. For example, (Z)-7-dodecenal is a component of the pheromone blend of the millet stem borer, Coniesta ignefusalis. scispace.com While not attractive on its own, it works in concert with other compounds to attract males. scispace.com Similarly, it is a minor component in the pheromone blend of the spruce coneworm, Dioryctria reniculelloides, again demonstrating the importance of specific ratios in chemical communication. bioone.org
In stink bugs, aldehydes like trans-2-dodecenal (B1235498) serve a different purpose. This compound has been identified as an analog to the alarm pheromone in the brown marmorated stink bug, Halyomorpha halys. nih.gov Alarm pheromones are released when the insect is threatened, warning others of potential danger. nih.gov
Table 2: Role of Dodecenal Isomers in Insect Pheromones
| Insect Species | Dodecenal Isomer/Derivative | Function | Reference |
|---|---|---|---|
| Coniesta ignefusalis (Millet Stem Borer) | (Z)-7-Dodecenal | Component of female sex pheromone blend | scispace.com |
| Dioryctria reniculelloides (Spruce Coneworm) | (Z)-7-Dodecenal | Minor component of female sex pheromone blend | bioone.org |
| Halyomorpha halys (Brown Marmorated Stink Bug) | trans-2-Dodecenal | Alarm pheromone analog | nih.gov |
Contribution to Avian Olfactory Cues
The role of olfaction in birds has been increasingly recognized as vital for navigation, foraging, and social communication. uni-muenchen.denih.govstanford.edu Aldehydes are a key class of volatile compounds that birds can detect and use as olfactory cues. uni-muenchen.depnas.org
A notable example is the crested auklet (Aethia cristatella), which emits a strong, citrus-like odor during its breeding season. bris.ac.uk This scent is composed of a mixture of aldehydes, including the isomers (Z)-4-dodecenal and (Z)-6-dodecenal. bris.ac.ukresearchgate.net These birds engage in a behavior called "alloanointing," where they rub their scented feathers on their partners. bris.ac.uk It is believed that these aldehydes may serve as a defense against ectoparasites. bris.ac.ukresearchgate.net Research has also shown that homing pigeons rely on olfactory cues for navigation, and their olfactory system is adept at processing such volatile information. nih.gov
Occurrence in Food Systems: Elucidation of Flavor and Aroma Profiles
The sensory experience of food is largely dictated by its profile of volatile compounds, and this compound is a contributor to the flavor and aroma of various food items. Its characteristic scent is often described as fatty, waxy, and having citrus or herbal notes, particularly reminiscent of cilantro and mandarin orange. smolecule.comfragranceu.comthegoodscentscompany.com
Dodecenal isomers are naturally present in a range of foods. They have been identified in citrus peel oils, such as those from mandarin and Pontianak oranges, where they contribute to the fresh, citrusy top notes. researchgate.netbedoukian.comfrontiersin.org The compound is famously associated with the aroma of cilantro, with trans-2-dodecenal being a key component responsible for its intense, fatty, and herbaceous character. fragranceu.comresearchgate.net Its presence has also been noted in cooked meats, where it adds to the savory and fatty aroma profile. bedoukian.comresearchgate.net
Table 3: this compound Isomers in Food and their Aroma Descriptors
| Food Item / System | Dodecenal Isomer | Aroma/Flavor Contribution | Reference |
|---|---|---|---|
| Coriander / Cilantro | trans-2-Dodecenal | Fatty, herbaceous, cilantro-like | fragranceu.comresearchgate.net |
| Citrus Peel (Mandarin, Orange) | (Z)-5-Dodecenal, (Z)-6-Dodecenal, (E)-2-Dodecenal | Waxy, mandarin orange, citrus | researchgate.netfragranceu.combedoukian.comfrontiersin.org |
| Cooked Meats (e.g., Chicken) | trans-2-Dodecenal | Fatty, characteristic of chicken fat | bedoukian.comresearchgate.net |
| Melon & Cucumber | Not specified | Fatty notes | fragranceu.comthegoodscentscompany.com |
Characterization in Processed and Fermented Food Matrices
Dodecenal isomers, including this compound, have been identified as volatile components in a range of processed and fermented food products. Their presence contributes to the complex aroma and flavor profiles of these foods.
In the realm of fermented foods, this compound has been characterized as a major volatile metabolite in cultures of the amylolytic yeast Saccharomycopsis fibuligera KJJ81, particularly when glucose is used as the carbon source. mdpi.com Research on fermented beef-soybean paste has also pointed to the formation of dodecenal isomers from fatty acid precursors during the fermentation process. researchgate.net Similarly, studies on cereal-based fermented foods have detected dodecenal isomers. For instance, 2-dodecenal was identified in durum wheat and KAMUT® khorasan wheat doughs fermented with various Lactobacillus plantarum strains. scispace.com Another isomer, (E)-2-dodecenal, was detected during the fermentation of Elaeagnus moorcroftii (a type of fruit) juice, where its concentration was influenced by the specific strains of lactic acid bacteria used, such as Bifidobacterium animalis subsp. lactis and Lacticaseibacillus paracasei. nih.gov
Beyond fermented products, dodecenal isomers are also found in processed meats. Volatile profiling of cooked meats from various species, including beef, pork, and poultry, has identified 2-dodecenal as a contributing aroma compound. mdpi.com Specifically, in thermally processed chicken fat, the formation of (E)-2-dodecenal was observed and correlated with the fatty acid composition of the fat. rsc.org
Table 1: Detection of Dodecenal Isomers in Processed and Fermented Foods
| Food Matrix | Detected Isomer(s) | Associated Microorganism/Process | Reference |
| Yeast Culture | This compound | Saccharomyces fibuligera KJJ81 (in glucose medium) | mdpi.com |
| Fermented Wheat Dough | 2-Dodecenal | Lactobacillus plantarum | scispace.com |
| Fermented E. moorcroftii Juice | (E)-2-Dodecenal | Bifidobacterium animalis & Lacticaseibacillus paracasei | nih.gov |
| Cooked Meats | 2-Dodecenal | Thermal Processing | mdpi.com |
| Processed Chicken Fat | (E)-2-Dodecenal | Thermal Processing | rsc.org |
Formation Pathways during Lipid Oxidation Processes in Food
The presence of this compound and its isomers in food is frequently a result of the chemical breakdown of lipids, a process known as lipid oxidation. Unsaturated fatty acids, which are common components of food fats and oils, are the primary precursors for the formation of these aldehydes. acs.orgmdpi.com
The generation of volatile compounds from linoleic acid is dependent on temperature. researchgate.net Specifically, the formation of (E)-2-dodecenal in chicken fat during thermal processing has been significantly correlated with the oxidation of polyunsaturated fatty acids, namely linoleic acid (C18:2 ω6) and α-linolenic acid (C18:3 ω3). rsc.org The general mechanism involves the formation of hydroperoxides from these fatty acids, which are unstable and subsequently break down into a variety of smaller volatile molecules, including aldehydes. acs.org For example, the autoxidation of linoleic acid can generate 9- and 13-hydroperoxides, which then cleave to form various aldehydes. acs.org
Oleic acid (C18:1), a monounsaturated fatty acid, is another significant precursor. Its oxidation, particularly through cleavage at the double bond by reactive oxygen species, can lead to the formation of C9 and other aldehyde products. stfc.ac.ukmdpi.com While not always the most abundant products, dodecenal isomers can arise from complex secondary reactions during the oxidation of various unsaturated fatty acids present in the food matrix. mdpi.com
Table 2: Precursor Fatty Acids for Dodecenal Formation via Lipid Oxidation
| Precursor Fatty Acid | Chemical Formula | Type | Resulting Dodecenal Isomer Mentioned in Studies | Reference |
| Linoleic Acid | C18:2 (ω-6) | Polyunsaturated | (E)-2-Dodecenal | rsc.org |
| Alpha-Linolenic Acid | C18:3 (ω-3) | Polyunsaturated | (E)-2-Dodecenal | rsc.org |
| Oleic Acid | C18:1 (ω-9) | Monounsaturated | General Aldehyde Formation | mdpi.com |
Microbial Origin and Ecological Interactions
Detection as Bacterial Volatiles and Their Extracellular Transport Mechanisms
In addition to its formation in food processing, dodecenal has been identified as a volatile organic compound (VOC) produced by certain bacteria. For instance, one study identified "dodecenal," with the specific isomer not designated, as a unique VOC produced by the bacterium Klebsiella pneumoniae. cellmolbiol.orgnih.gov
More detailed research has uncovered the presence of a specific isomer, (Z)-5-dodecenal, as a VOC within the outer membrane vesicles (OMVs) of the marine bacterium Dinoroseobacter shibae. frontiersin.orgfrontiersin.org This was a significant discovery, marking the first time a volatile aldehyde was detected being transported within bacterial OMVs. frontiersin.orgfrontiersin.org
The transport of such volatile compounds is crucial for microbial interaction and signaling. While many small, lipophilic VOCs can diffuse passively through cell membranes, the discovery of (Z)-5-dodecenal in OMVs reveals an alternative and protected mode of transport. frontiersin.orgresearchgate.net Outer membrane vesicles are small, spherical structures composed of a lipid bilayer that bud off from the outer membrane of Gram-negative bacteria. frontiersin.org These vesicles can carry various cellular components, including lipids, proteins, and, as now understood, volatile signaling molecules. mdpi.com This mechanism allows for the transport of volatiles like dodecenal through an aqueous environment, potentially protecting them from degradation and delivering them to specific targets. frontiersin.org This mode of transport is distinct from other extracellular transfer mechanisms, such as the multi-cytochrome electron transport chains used by some bacteria to interact with their environment. frontiersin.org
Advanced Synthetic Methodologies for Dodecenal Analogs
Stereoselective Chemical Synthesis Approaches
Control over the geometry of the carbon-carbon double bond (stereoselectivity) and the spatial arrangement of atoms (stereochemistry) is paramount in modern synthesis. Various classical and contemporary reactions have been adapted and optimized for the construction of specific dodecenal isomers and their derivatives.
The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent). lumenlearning.com A key advantage of this reaction is its ability to control the geometry of the resulting olefin. The stereochemical outcome is highly dependent on the nature of the substituents on the ylide.
Non-stabilized ylides , where the carbanion is flanked by alkyl or aryl groups, typically react under kinetic control to produce predominantly Z-alkenes (cis).
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are more stable and react under thermodynamic control, leading to the formation of E-alkenes (trans) with high selectivity. wikipedia.orgorganic-chemistry.org
This dichotomy allows for the targeted synthesis of either (3Z)- or (3E)-dodecenal analogs. For instance, the reaction of nonanal (B32974) with (2-formylethyl)triphenylphosphonium bromide would yield a dodecenal scaffold. The choice of ylide is critical for defining the geometry of the C3-C4 double bond.
| Ylide Type | R Group on Ylide | Typical Reaction Conditions | Predominant Product Geometry |
| Non-stabilized | Alkyl, Aryl | Lithium-free, aprotic solvents (THF, ether) | Z-alkene |
| Stabilized | Ester, Ketone, Cyanide | Protic or aprotic solvents, often no special conditions | E-alkene |
| Semi-stabilized | Phenyl, Vinyl | Often gives mixtures of E and Z isomers | Variable (E/Z mixture) |
The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com
Olefin metathesis is a powerful catalytic reaction that redistributes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds. wikipedia.org The development of well-defined ruthenium-based catalysts, such as Grubbs and Schrock catalysts, has made this reaction highly tolerant of various functional groups, including aldehydes. libretexts.org
Cross-metathesis (CM) is particularly useful for synthesizing dodecenal analogs. This strategy involves the reaction of two different olefins. For example, (E)-3-dodecenal could be synthesized via the cross-metathesis of 1-decene (B1663960) with crotonaldehyde (B89634) ((E)-but-2-enal). This reaction is driven forward by the release of a volatile byproduct, ethylene. The stereochemistry of the starting unsaturated aldehyde is often retained in the product.
Illustrative Cross-Metathesis Reaction:
Substrate 1: 1-Decene
Substrate 2: (E)-But-2-enal
Catalyst: Grubbs' second-generation catalyst
Product: (E)-3-Dodecenal
Byproduct: Ethylene
The efficiency and selectivity of metathesis reactions have established them as a key strategy in modern organic synthesis for constructing complex molecules from simpler olefin precursors. mdpi.com
Hydroformylation , also known as the oxo process, is an industrial method for producing aldehydes from alkenes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. wikipedia.org The reaction typically uses a transition metal catalyst (often rhodium or cobalt) under high pressures of carbon monoxide and hydrogen (syngas). researchgate.net The hydroformylation of 1-undecene (B165158) can produce a mixture of the linear aldehyde, dodecanal, and the branched isomer, 2-methylundecanal. researchgate.net While this method directly produces saturated aldehydes, subsequent chemical modifications can introduce unsaturation to form dodecenal analogs. Isomerizing hydroformylation of internal undecene isomers can also be used to generate these aldehyde products.
Ozonolysis is a method of oxidative cleavage where alkenes are broken down into carbonyl compounds. masterorganicchemistry.com The reaction proceeds in two steps: first, the alkene reacts with ozone to form an unstable intermediate called an ozonide; second, the ozonide is treated with a reducing agent (reductive workup) to yield aldehydes or ketones. quora.com For example, the partial ozonolysis of a suitable larger diene, followed by a reductive workup with zinc or dimethyl sulfide, can be engineered to yield 3-dodecenal. The position of the double bonds in the starting material precisely dictates the structure of the resulting aldehyde fragments. byjus.com
| Method | Starting Material | Reagents | Product Type | Key Feature |
| Hydroformylation | 1-Undecene | CO, H₂, Rh/Co catalyst | Saturated Aldehyde (Dodecanal) | Adds a C1 unit (formyl group) |
| Ozonolysis | Cyclic alkene or Diene | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Aldehyde(s) | Cleaves C=C bond to form C=O |
The synthesis of enantiomerically pure compounds is a major goal of modern chemistry. Chiral catalysis involves using a small amount of a chiral catalyst to generate a large amount of a chiral product. In the context of dodecenal derivatives, this can be applied to create stereocenters within the molecule.
Asymmetric hydroformylation is a prominent example. By using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, the hydroformylation of a prochiral alkene can be directed to produce one enantiomer of a chiral aldehyde in excess. wikipedia.orgresearchgate.net For instance, the asymmetric hydroformylation of 1-dodecene (B91753) could yield enantiomerically enriched 2-methyldodecanal. The development of novel chiral ligands, including those based on rigid scaffolds like triptycenes or ferrocenes, continues to advance the field of asymmetric catalysis. nih.govmdpi.com
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis merges the selectivity of biocatalysts with the broad applicability of traditional chemical reactions. nih.gov Enzymes can operate under mild conditions with high regio- and stereoselectivity, offering sustainable alternatives to some chemical processes.
For the synthesis of dodecenal analogs, a multi-step pathway can be designed where a key transformation is performed by an enzyme. For example, an alcohol oxidase enzyme could be used for the selective oxidation of dodecen-1-ol to this compound, a reaction that might be challenging to perform with chemical oxidants without affecting the double bond.
Another chemoenzymatic strategy involves the enzymatic reduction of a carboxylic acid to an aldehyde, which is then used in a subsequent chemical step, such as a Wittig reaction, to construct the final unsaturated aldehyde. nih.gov This combination leverages the strengths of both catalytic domains to build complex molecules efficiently. One-pot cascades combining biocatalysis with organocatalysis or metal catalysis are also emerging as powerful tools for streamlined synthesis. rsc.orgentrechem.com
Derivatization and Functionalization Strategies for Dodecenal Scaffold Modifications
The this compound scaffold contains two primary reactive sites: the aldehyde group and the carbon-carbon double bond. These sites can be selectively modified to create a diverse library of dodecenal derivatives. anr.fr Such functionalization is crucial for exploring structure-activity relationships and developing new molecules.
Reactions at the Aldehyde Group:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (E)-dodec-3-enoic acid, using mild oxidizing agents.
Reduction: Selective reduction of the aldehyde yields the primary alcohol, (E)-dodec-3-en-1-ol.
Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to various dodecenylamines.
Wittig/Horner-Wadsworth-Emmons Reaction: The aldehyde can serve as a substrate for further olefination reactions to extend the carbon chain and introduce new double bonds.
Reactions at the Double Bond:
Epoxidation: The C=C bond can be converted to an epoxide, a versatile intermediate for further transformations.
Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond, forming a diol.
Hydrogenation: Selective hydrogenation of the double bond can yield the saturated aldehyde, dodecanal.
These derivatization strategies allow for the systematic modification of the this compound structure, providing access to a wide range of functionalized long-chain molecules. mdpi.com
Biological and Ecological Functions of Dodecenal Compounds
Pheromonal Communication and Chemosignaling in Arthropods
In the intricate world of arthropods, chemical signals are a primary mode of communication, mediating a wide range of behaviors essential for survival and reproduction. While direct evidence for 3-dodecenal as a primary pheromone is limited in the existing literature, the closely related C12 alcohol, (Z)-3-dodecen-1-ol, has been identified as a key semiochemical in several insect species. This relationship suggests the potential for this compound to play a role in arthropod chemical communication, either as a precursor, a minor component of a pheromone blend, or a compound that has yet to be widely identified.
Sex pheromones are critical for mate location and recognition, and often serve as a first line of reproductive isolation between closely related species. The specificity of these chemical signals ensures that individuals of the same species can find each other and mate, while avoiding hybridization with other species.
(Z)-3-dodecen-1-ol has been identified as a potent sex pheromone for the male sweet potato weevil, Cylas formicarius elegantulus. medchemexpress.commedchemexpress.com In this species, the female releases the pheromone to attract males for mating. Furthermore, in the black-winged subterranean termite, Odontotermes formosanus, (Z)-dodec-3-en-1-ol is a component of the sex-pairing pheromone, acting in synergy with (Z,Z)-dodeca-3,6-dien-1-ol to attract males over long distances. researchgate.net The precise blend and ratio of these components are crucial for eliciting the correct behavioral response in males, and any deviation can lead to a breakdown in mate attraction, thus contributing to reproductive isolation. While these examples highlight the role of a C12 alcohol, the corresponding aldehyde, this compound, could potentially be involved in the pheromone bouquet of other species, contributing to the specificity of the signal.
| Compound | Species | Function |
| (Z)-3-Dodecen-1-ol | Cylas formicarius elegantulus (Sweet Potato Weevil) | Sex Pheromone |
| (Z)-3-Dodecen-1-ol | Odontotermes formosanus (Termite) | Component of Sex-Pairing Pheromone |
Beyond mate attraction, chemical signals are also vital for coordinating group behaviors such as aggregation and sounding an alarm in the presence of danger. Aggregation pheromones attract both males and females to a specific location for purposes such as feeding, overwintering, or defense. nih.gov Alarm pheromones, on the other hand, trigger dispersal or aggressive behavior in response to a threat.
While there is no direct evidence of this compound acting as an aggregation pheromone, a related compound, 2-dodecenal, has been identified as a main constituent of the alarm pheromone in the fungus-growing ants Trachymyrmex cornetzi and Atta pilosum. nih.gov In these species, the release of this aldehyde from the mandibular gland signals danger and elicits a defensive response from nestmates. The structural similarity between 2-dodecenal and this compound suggests that the latter could have a similar function in other insect species. Many insect alarm pheromones are relatively simple, volatile compounds, a category into which this compound fits. nih.gov
| Compound | Species | Gland | Function |
| 2-Dodecenal | Trachymyrmex cornetzi, Atta pilosum | Mandibular Gland | Alarm Pheromone |
Interspecific Chemical Signaling in Vertebrates (e.g., Avian Species)
The role of chemical communication in vertebrates, particularly in birds, is an expanding field of research. Birds possess a functional olfactory system and are known to use chemical cues for a variety of purposes, including navigation, foraging, and social interactions. nih.gov These chemical signals often originate from preen gland secretions, which are composed of a complex mixture of volatile and non-volatile compounds. researchgate.net
To date, there is no scientific evidence to suggest that this compound is a component of avian preen gland secretions or that it plays any role in the chemical signaling of birds or other vertebrates. nih.govusda.gov The chemical composition of preen oil has been found to vary between species, sexes, and even populations, and typically includes a range of fatty acids, alcohols, and esters. nih.govresearchgate.net While the possibility of this compound being present in trace amounts in some species cannot be entirely ruled out without exhaustive analysis of all vertebrate semiochemicals, it is not a currently recognized compound in this context. nih.gov
Modulation of Microbial Quorum Sensing Systems
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This is achieved through the production and detection of small signaling molecules called autoinducers. QS controls a variety of processes in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance. mdpi.com The disruption of QS, known as quorum quenching, is a promising strategy for controlling bacterial infections and other harmful microbial activities.
A number of natural and synthetic compounds have been investigated for their ability to inhibit QS. Unsaturated aldehydes, such as cinnamaldehyde (B126680), have been shown to possess QS inhibitory activity. nih.gov These compounds can interfere with QS signaling pathways, leading to a reduction in the expression of virulence factors and the formation of biofilms. mdpi.com
While there are no studies that have specifically investigated the quorum sensing inhibitory activity of this compound, its structure as an unsaturated aldehyde suggests that it could potentially have such properties. nih.gov The bacterial autoinducer N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), which is used by the opportunistic pathogen Pseudomonas aeruginosa, contains a 12-carbon acyl chain with a ketone at the third position, showing some structural similarity to this compound. nih.govresearchgate.net It is plausible that this compound could act as a competitive inhibitor for the receptor of this autoinducer. Further research is needed to explore this possibility.
| Compound Class | General Effect on Quorum Sensing |
| Unsaturated Aldehydes | Potential for inhibitory activity |
If this compound were to possess quorum sensing inhibitory activity, it could have a notable impact on microbial communities in environments where it is present. For instance, in the soil, the inhibition of QS could affect processes such as nutrient cycling and plant-microbe interactions. In a clinical context, the disruption of QS in pathogenic bacteria could reduce their virulence and make them more susceptible to antibiotics and the host's immune system. mdpi.com The ecological role of QS is vast, and any compound that can modulate this system has the potential to be a significant factor in shaping microbial community dynamics. mdpi.com
Role in Plant-Herbivore Interactions and Plant Defense
Scientific research to date has not established a specific role for the chemical compound this compound in the intricate relationships between plants and herbivores or in plant defense mechanisms. While a wide array of volatile organic compounds (VOCs) are known to be emitted by plants, particularly in response to herbivore-induced stress, there is a notable absence of studies identifying this compound as one of these signaling molecules. nih.govaloki.hufrontiersin.orgfrontiersin.orgnih.gov
Herbivore-induced plant volatiles (HIPVs) are a critical component of plant defense, serving to repel herbivores, attract natural predators of herbivores, and signal to neighboring plants. nih.govaloki.hufrontiersin.org This complex chemical communication is a well-documented phenomenon in the plant kingdom. However, comprehensive analyses of these volatile blends in various plant species under herbivore attack have not reported the presence of this compound.
Furthermore, there is a lack of research investigating the potential effects of this compound as a feeding deterrent or repellent against insects or other herbivores. Such studies are crucial for determining a compound's function in direct plant defense. The absence of such data for this compound means its role, if any, in protecting plants from being consumed remains unknown.
In the broader context of plant biochemistry, while other aldehydes are recognized for their roles in plant defense, this does not provide direct evidence for the function of this compound. The specific chemical structure of a compound dictates its biological activity, and therefore, the functions of other aldehydes cannot be directly extrapolated to this compound without specific experimental evidence.
The following table summarizes the current state of research on this compound in the context of plant-herbivore interactions.
| Research Area | Findings for this compound |
| Identification in Herbivore-Induced Plant Volatiles | Not identified in current scientific literature. |
| Role as an Insect Repellent or Antifeedant | No studies have been published on this topic. |
| Attraction of Natural Enemies of Herbivores | No evidence to suggest this role. |
| Plant-to-Plant Signaling | Not documented as a signaling molecule. |
Table 1. Summary of Research Findings on this compound in Plant Defense.
This gap in the scientific literature highlights an area for potential future research. Studies designed to analyze the volatile emissions of a wider range of plant species, particularly under herbivore stress, could potentially identify this compound and lead to an investigation of its ecological role. Until such research is conducted, the function of this compound in plant-herbivore interactions and plant defense remains uncharacterized.
Molecular Basis of Chemoreception and Signal Transduction Pathways
Characterization of Olfactory Receptors Responsive to Dodecenals
The detection of volatile chemical cues like 3-dodecenal begins at the periphery with specialized olfactory receptors (ORs). These receptors are typically G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. kenhub.combritannica.com The diversity in the amino acid sequences of these receptors allows them to detect a vast array of odorants. kenhub.com When an odorant molecule binds to an OR, it induces a conformational change in the receptor, which initiates an intracellular signaling cascade, converting the chemical signal into an electrical one that is sent to the brain. kenhub.com
In insects, the perception of pheromones and other specific environmental cues is mediated by distinct classes of ORs. These include pheromone receptors (PRs), which often exhibit high specificity to particular components of a pheromone blend. mdpi.com The functional characterization of these receptors is crucial to understanding how an organism perceives and responds to compounds like this compound.
Functional Analysis of Pheromone Receptors and Co-receptors
Functional analysis of olfactory receptors involves expressing them in heterologous systems (like Xenopus oocytes or human cell lines) or studying the native neurons in which they reside. These analyses allow researchers to determine which specific chemicals activate a given receptor.
Insect pheromone receptors (PRs) function as part of a complex with a highly conserved co-receptor known as Orco. mdpi.com This PR-Orco complex is the functional unit that responds to pheromone molecules. Studies on various moth species have identified specific PRs tuned to aldehydes and acetates that are structurally related to this compound. For instance, in the fall armyworm (Spodoptera frugiperda), several PRs have been functionally characterized. While not directly tested with this compound, receptors like SfruOR13 are tuned to the pheromone component (Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc), and SfruOR56 and SfruOR62 respond to (Z)-7-dodecenyl acetate (Z7-12:OAc), demonstrating the specialization of these receptors for specific long-chain unsaturated compounds. mdpi.com
Beyond the classic olfactory receptors, other chemosensory proteins are involved. In the brown marmorated stink bug (Halyomorpha halys), five different odorant-binding proteins (OBPs) showed high binding affinity for trans-2-dodecenal (B1235498), an isomer of this compound. OBPs are not receptors themselves but are thought to solubilize and transport odorants through the aqueous sensillar lymph to the olfactory receptors. kenhub.com
Interestingly, research on the anticonvulsant properties of cilantro identified (E)-2-dodecenal as a potent activator of neuronal voltage-gated potassium channel subfamily Q (KCNQ) channels, specifically KCNQ2/KCNQ3. nih.gov While these are ion channels and not GPCRs, their activation by a dodecenal isomer represents another form of chemoreception at the molecular level, linking a specific chemical structure to a direct physiological effect on neuronal excitability.
Table 1: Functional Analysis of Receptors and Proteins Responsive to Dodecenals and Analogues
| Organism/System | Receptor / Protein | Ligand(s) | Key Functional Finding | Reference |
|---|---|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | SfruOR13 (Pheromone Receptor) | (Z)-9-14:OAc, (Z,E)-9,12-14:OAc | Receptor is specifically tuned to the major pheromone component. | mdpi.com |
| Spodoptera frugiperda (Fall Armyworm) | SfruOR56, SfruOR62 (Pheromone Receptors) | (Z)-7-12:OAc | Receptors are tuned to a minor pheromone component. | mdpi.com |
| Halyomorpha halys (Stink Bug) | Five clustered OBPs | trans-2-Dodecenal | High binding affinity suggests a role in transporting alarm pheromone analogues. | |
| Human Cell Lines (HEK293T) | KCNQ2/KCNQ3 (Potassium Channels) | (E)-2-Dodecenal | Potent activation of the ion channel, providing a molecular basis for anticonvulsant effects. | nih.gov |
Ligand Binding and Receptor Activation Mechanisms
The activation of a chemoreceptor is governed by the precise interaction between the ligand (the odorant) and the receptor's binding pocket. The "docking theory" of olfaction posits that these interactions are a combination of weak, non-covalent forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, all influenced by the shape and chemical properties of the ligand and the receptor. wikipedia.org
For (E)-2-dodecenal, a detailed binding mechanism has been elucidated for its interaction with KCNQ2/KCNQ3 channels. The aldehyde binds to a site located between the S5 transmembrane segment and the S4-S5 linker of the channel protein. nih.gov The negative electrostatic potential centered at the carbonyl oxygen of the aldehyde is a critical feature for this binding. nih.gov This interaction stabilizes the open state of the ion channel, thus altering neuronal function.
In insect pheromone receptors, the binding pocket is highly specific. Even minor changes to the ligand, such as altering the position or configuration of a double bond or changing the chain length, can dramatically reduce the receptor's response. researchgate.net Studies have shown that single amino acid mutations within the receptor can shift its sensitivity and specificity, highlighting the precise molecular architecture required for effective ligand binding. mdpi.com The process often begins with the ligand binding to an OBP, which then delivers it to the receptor. The binding of phthalate (B1215562) esters to OBPs in the striped flea beetle has been shown to be driven by a mix of hydrogen bonding, van der Waals forces, and hydrophobic interactions, mechanisms that are likely shared by aldehyde ligands like this compound. researchgate.net
Neuroethological Studies of Dodecenal-Mediated Behaviors
Neuroethology connects the molecular and neural mechanisms of sensation to the natural behaviors of an animal. wikipedia.orgnih.gov This approach seeks to understand how the nervous system translates biologically relevant stimuli, such as the scent of a pheromone, into an appropriate behavioral response like mating or avoidance. wikipedia.org
Electroantennography (EAG) is a common neuroethological technique used to measure the summed electrical response of the entire antenna to an odorant. In studies of Noctuidae moths, EAG data revealed that the strongest responses were elicited by the species' specific pheromone. researchgate.net Analogues with altered chain length or double bond position, including various dodecenyl acetates, consistently produced weaker responses, demonstrating how the peripheral olfactory system is finely tuned to the precise chemical structure of the natural pheromone. researchgate.net This tuning is the basis for species-specific chemical communication and reproductive isolation.
More complex behaviors are often triggered by odor blends rather than single compounds. Neuroethological studies in the codling moth, Cydia pomonella, have shown that the blend of the female sex pheromone with certain plant odors enhances the flight attraction of males compared to the pheromone alone. researchgate.net Functional imaging of the male moth's brain revealed that this blend produced a synergistic response in the macroglomerular complex (MGC), the brain region dedicated to processing pheromone information. researchgate.net This indicates that the brain doesn't just detect individual components but integrates information from different types of cues (sex and habitat) to guide behavior. While a specific behavior mediated solely by this compound is not extensively documented, its presence in natural scent bouquets, such as those of some Lysimachia flowers, suggests it plays a role in attracting specialized pollinators. researchgate.net
Computational Modeling of Receptor-Ligand Interactions
To visualize and understand the transient interactions between a small molecule like this compound and its receptor, researchers increasingly turn to computational methods. researchgate.net Techniques like homology modeling and molecular docking allow for the creation of three-dimensional models of receptors and the simulation of how ligands bind to them. researchgate.netnih.gov
A prime example is the study of (E)-2-dodecenal's interaction with KCNQ channels. In silico docking simulations were used to predict the binding site, which was later confirmed by mutagenesis experiments. nih.gov The model showed the aldehyde fitting into a pocket between the S5 segment and the S4-5 linker, a region critical for channel gating. nih.gov
Similarly, computational modeling has been used to study the interaction between odorants and insect OBPs. Homology modeling and molecular docking of OBPs from the striped flea beetle revealed the specific amino acid residues involved in binding plant volatiles. researchgate.net These models showed that the binding was driven by specific forces, such as hydrogen bonds and hydrophobic interactions. researchgate.net Such computational approaches are invaluable for generating hypotheses about binding mechanisms that can then be tested experimentally. They can help predict which receptors might be responsive to this compound and guide the development of synthetic mimics or antagonists for applications in pest management or other fields.
Table 2: Computational Modeling of Dodecenal Analogue-Receptor/Protein Interactions
| Receptor / Protein | Ligand | Modeling Technique | Predicted Interaction Site / Mechanism | Reference |
|---|---|---|---|---|
| KCNQ2/KCNQ3 Channel | (E)-2-Dodecenal | In silico docking | Binding pocket located between the S5 transmembrane segment and the S4-5 linker. | nih.gov |
| PstrOBP12 (Flea Beetle OBP) | Diisobutyl phthalate | Homology modeling, Molecular docking | Binding driven by H-bonding and van der Waals interactions. | researchgate.net |
| PstrOBP16 (Flea Beetle OBP) | Diisobutyl phthalate | Homology modeling, Molecular docking | Binding driven by hydrophobic interactions. | researchgate.net |
State of the Art Analytical Methodologies for Dodecenal Research
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 3-dodecenal from complex mixtures and for the profiling of its various isomers.
High-Resolution Gas Chromatography for Isomer Profiling
High-resolution gas chromatography (HRGC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. science.gov This technique offers high separation efficiency, which is essential for distinguishing between the (E) and (Z) isomers of this compound, as well as other positional isomers. The use of capillary columns with various stationary phases, such as polyethylene (B3416737) glycol (e.g., VF-WAXms) or specialized bonded phases, allows for the effective separation of these closely related compounds. sigmaaldrich.comnih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) further enhances peak resolution, providing a more detailed profile of complex samples containing various dodecenal isomers and other volatile components. researchgate.net The selection of appropriate stationary phases with different selectivities in the two dimensions is key to achieving optimal separation. researchgate.net For instance, chiral stationary phases can be employed to separate enantiomers of related compounds, a technique that could be applied to dodecenal research. researchgate.net
Table 1: GC Parameters for Volatile Compound Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | VF-WAXms polyethylene glycol (30 m × 0.25 mm × 0.25 μm) | nih.gov |
| Equilibration Time | 60 min | nih.gov |
| Extraction Time | 60 min | nih.gov |
| Extraction Temperature | 70°C | nih.gov |
| Desorption Time | 4 min | nih.gov |
High-Performance Liquid Chromatography for Isolation and Purification
High-performance liquid chromatography (HPLC) is an indispensable technique for the isolation and purification of this compound, especially when larger quantities or high-purity material are required for further studies. springernature.com Preparative HPLC, utilizing columns such as C18, is effective in separating this compound from reaction byproducts and other impurities. researchgate.net
Different modes of HPLC, including normal-phase, reversed-phase, size-exclusion, and ion-exchange, can be applied depending on the specific separation needs. springernature.com Reversed-phase HPLC is a robust and widely used method for the purification of many natural and synthetic compounds. springernature.com The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is optimized to achieve the desired separation. mdpi.com The development of ultra-high performance liquid chromatography (UHPLC) has further improved the speed and efficiency of these separations. lcms.cz
Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are essential for confirming the identity and determining the precise structure of isolated this compound.
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information for assigning the stereochemistry of the double bond (E/Z configuration). rsc.org The chemical shifts and coupling constants of the vinylic protons in the ¹H NMR spectrum are particularly diagnostic for this purpose. researchgate.net
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity of atoms within the molecule. researchgate.net For complex stereochemical problems, methods like the J-based configuration analysis (JBCA) and comparison with universal NMR databases can be employed. researchgate.net Isotopic labeling, for instance with deuterium, can also be used as a tool to aid in the assignment of relative configurations in related acyclic systems. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for (E)-3-Dodecenal
| Carbon Atom | Computed Chemical Shift (ppm) | Reference |
|---|---|---|
| C1 (CHO) | ~202 | spectrabase.com |
| C2 | ~42 | spectrabase.com |
| C3 | ~128 | spectrabase.com |
| C4 | ~135 | spectrabase.com |
Note: Computed values can vary based on the algorithm and solvent.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. researchgate.net When coupled with gas chromatography (GC-MS), it allows for the identification of the compound based on both its retention time and its mass spectrum. science.govnih.gov The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of 182.30 g/mol for C₁₂H₂₂O. nih.gov
Infrared Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu For this compound, the IR spectrum will show characteristic absorption bands that confirm its aldehydic nature and the presence of a carbon-carbon double bond. core.ac.uk
Key characteristic IR absorptions for this compound include:
C=O stretch (aldehyde): A strong absorption band typically in the range of 1720-1740 cm⁻¹. Saturated aldehydes absorb around 1730 cm⁻¹, while conjugation to a double bond can shift this to a slightly lower wavenumber. libretexts.org
Aldehydic C-H stretch: Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgcopbela.org The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. copbela.org
C=C stretch (alkene): A medium to weak absorption band around 1640-1680 cm⁻¹. copbela.org
=C-H stretch (vinylic): Absorption above 3000 cm⁻¹. copbela.org
C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Aldehyde | C=O | ~1730 | Strong | libretexts.org |
| Aldehyde | C-H | ~2720 & 2820 | Weak | libretexts.orgcopbela.org |
| Alkene | C=C | 1640 - 1680 | Weak-Medium | copbela.org |
| Vinylic | =C-H | >3000 | Medium | copbela.org |
| Alkyl | -C-H | 2850 - 2960 | Strong | libretexts.org |
Hyphenated Techniques in Volatilomics and Metabolomics
Hyphenated analytical techniques, which combine two or more methods to separate and detect chemicals, offer unparalleled sensitivity and selectivity for studying volatile organic compounds (VOCs) like this compound. nih.gov These approaches are central to volatilomics, the study of the complete set of VOCs emitted by an organism, and metabolomics. researchgate.netub.edu
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of volatile and semi-volatile compounds from various samples. frontiersin.orgnih.gov The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample, where volatile analytes like this compound are adsorbed. nih.gov The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated before being identified by the mass spectrometer. dokumen.pub
The efficiency of the SPME process is influenced by several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.org For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatiles. frontiersin.org Optimization studies, such as those performed for analyzing VOCs in dry-cured ham, have determined that optimal conditions can involve equilibration and extraction times of up to 60 minutes at temperatures around 70°C. frontiersin.orgfrontiersin.org This technique has been widely applied in food science to characterize the volatile profiles of products like dry-cured meats and propolis. nih.govnih.govfrontiersin.org While these studies identify numerous aldehydes, the specific optimization for this compound would follow similar principles, focusing on its volatility and chemical properties. nih.gov
Table 1: Example of Optimized SPME-GC-MS Parameters for Volatile Aldehyde Analysis in a Food Matrix This table is a composite example based on typical methodologies.
| Parameter | Condition | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad-spectrum coating suitable for various VOCs, including aldehydes. frontiersin.org |
| Equilibration Time | 60 min | Allows the sample headspace to reach equilibrium for consistent extraction. frontiersin.orgfrontiersin.org |
| Extraction Temperature | 70°C | Increases the volatility of semi-volatile compounds, enhancing extraction efficiency. frontiersin.orgfrontiersin.org |
| Extraction Time | 60 min | Ensures sufficient adsorption of analytes onto the fiber for detection. frontiersin.orgfrontiersin.org |
| Desorption Time | 4 min | Allows for complete transfer of analytes from the fiber to the GC column. frontiersin.orgfrontiersin.org |
| GC Column | Wax or 5% Diphenyl-95% Dimethylpolysiloxane | Choice of polar (Wax) or non-polar (5% Diphenyl) column depends on the target analyte profile. nih.govpreprints.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra for library matching. nih.gov |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive detection of VOCs. rsc.org It couples the high separation efficiency of gas chromatography with a second separation dimension based on the drift time of ions in an electric field (ion mobility). gas-dortmund.deresearchgate.net Volatile compounds are first separated by the GC column based on their retention time and then ionized. gas-dortmund.de These ions enter a drift tube where they are separated based on their size, shape, and charge, resulting in a characteristic drift time. researchgate.net This two-dimensional separation provides a unique fingerprint of the volatile compounds in a sample, enhancing selectivity and allowing for visualization of the data in 2D or 3D plots. preprints.orgresearchgate.net
GC-IMS has been successfully used to analyze the flavor profiles of various food products, where different cooking methods can significantly alter the composition of VOCs. preprints.org In a study on fermented golden pomfret, GC-IMS was used to identify key flavor substances, including the isomer (E)-2-dodecenal, which was found to be a significant compound distinguishing different preparation methods. preprints.orgresearchgate.net The technique's high sensitivity allows for trace-level detection, making it suitable for complex metabolomics and volatilomics research. ub.edursc.org
Table 2: Key Volatile Organic Compounds Identified in Cooked Fermented Golden Pomfret by GC-IMS
| Compound | Chemical Class | Relevance |
| Hexanal | Aldehyde | Key flavor compound. researchgate.net |
| Isovaleraldehyde | Aldehyde | Key flavor compound. researchgate.net |
| (E)-2-Dodecenal | Aldehyde | Identified as a key flavor substance by OPLS-DA and VIP analysis. researchgate.net |
| Alcohols | Alcohol | A major class of compounds detected. researchgate.net |
| Ketones | Ketone | A major class of compounds detected. researchgate.net |
| Pyrazines | Pyrazine | Contents were positively correlated with heating temperature. researchgate.net |
Bioassay-Guided Fractionation and Electrophysiological Detection
Bioassay-guided fractionation is a classic pharmacological and chemical ecology strategy used to isolate and identify biologically active compounds from a complex mixture. core.ac.uktandfonline.com The process involves the stepwise separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. cambridge.orgresearchgate.netsemanticscholar.org
A prominent example is the isolation of trans-2-dodecenal (B1235498) (also known as eryngial) from the plant Eryngium foetidum. cambridge.orgresearchgate.net Researchers used an in-vitro assay against the larvae of Strongyloides stercoralis to guide the fractionation process. A crude petrol extract of the plant showed significant anthelmintic activity. cambridge.org This active extract was then subjected to column chromatography, and the resulting fractions were tested again. This systematic, activity-guided process led directly to the identification of trans-2-dodecenal as the primary bioactive component. cambridge.orgresearchgate.net
Table 3: Bioassay-Guided Fractionation of Eryngium foetidum Extract Data derived from research on the isolation of trans-2-dodecenal. cambridge.org
| Fractionation Step | Fraction | Bioassay Result (LT50 in hours for S. stercoralis larvae) | Outcome |
| Initial Extraction | Crude Extract | 18.9 h | Identified as the most potent among 25 plants tested. |
| Solvent Partitioning | Petrol Extract | 4.7 h | Activity concentrated in the non-polar petrol fraction. |
| Solvent Partitioning | Dichloromethane Extract | >120 h (less than 1% mortality) | Inactive. |
| Solvent Partitioning | Methanol–Water Extract | >120 h (less than 1% mortality) | Inactive. |
| Column Chromatography | Active Fraction | Not specified, guided isolation | Led to the isolation of the pure active compound. |
| Final Compound | trans-2-Dodecenal | LD50: 0.461 mM (at 24h) | Confirmed as the main anthelmintic compound. |
Electroantennography for Chemoreceptor Response Mapping
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's entire antenna to an olfactory stimulus. nih.gov It provides a sum of the generator potentials of all responding olfactory receptor neurons (ORNs) on the antenna, making it an excellent tool for screening compounds that are detectable by an insect's olfactory system. researchgate.net When coupled with a gas chromatograph (GC-EAD), the technique can pinpoint which specific volatile compounds in a complex mixture elicit an antennal response.
In the context of dodecenal research, GC-EAD and related olfactometry techniques are crucial for understanding its role as a semiochemical (a chemical involved in communication). For instance, in an analysis of coriander leaf essential oil, researchers used gas chromatography-olfactometry (GC-O), which uses the human nose as a detector, to investigate a region of the chromatogram with a potent floral, coriander-like aroma. researchgate.net Multidimensional GC resolved this region into several compounds, but the GC-O analysis confirmed that the characteristic aroma was attributable solely to (E)-2-dodecenal, even though other compounds like E-2-dodecen-1-ol and 1-dodecanol (B7769020) were present. researchgate.net This demonstrates how electrophysiological or sensory detection can map a specific biological response (in this case, perceived odor) to a single chemical within a mixture, a principle identical to how GC-EAD maps chemoreceptor responses in insects. researchgate.net
Structure Activity Relationships and Rational Design of Dodecenal Analogs
Impact of Double Bond Position and Configuration on Biological Activity
The location and geometric isomerism (E/Z or trans/cis) of the double bond in the dodecenal carbon chain are critical determinants of its biological activity. Research has shown that even subtle shifts in the double bond's position or a change in its configuration can lead to significant variations in efficacy and target specificity.
A key area where this is evident is in the antimicrobial properties of dodecenal isomers. For instance, (2E)-dodecenal has demonstrated notable antibacterial activity. Studies have shown it to be effective against Salmonella choleraesuis, with a minimum bactericidal concentration (MBC) of 6.25 µg/mL. Current time information in Bangalore, IN. The antibacterial action of (2E)-alkenals, as a class, has been found to correlate with the length of the hydrophobic alkyl chain, and while the conjugated double bond is not an absolute requirement for activity, its presence is associated with an increase in potency. Current time information in Bangalore, IN. In contrast, isomers like (Z)-5-dodecenal have been noted for their ability to inhibit bacterial quorum sensing, a cell-to-cell communication process, at concentrations around 10 μM. nih.gov This suggests that moving the double bond from the C-2 to the C-5 position can shift the primary biological activity from direct bactericidal effects to the disruption of bacterial communication pathways.
The importance of the α,β-unsaturation (a double bond between the second and third carbon atoms) is also highlighted in enzyme inhibition studies. A study on the inhibition of human cytochrome P450 enzymes (CYP2E1 and CYP2A6) by a series of fatty aldehydes revealed the significance of this structural feature. The presence of a double bond in the 2-position generally decreased the inhibitory constant (Kᵢ) significantly compared to the corresponding saturated aldehyde. nih.govnih.gov For CYP2E1, the α,β-unsaturated aldehydes from C5 to C12 showed potent inhibition, with Kᵢ values ranging from 2.6 µM to 12.8 µM, suggesting that the conjugated π-system is a key structural element for binding. nih.govnih.gov This indicates that the position of the double bond profoundly influences the molecule's ability to interact with and inhibit specific enzyme active sites.
Table 1: Comparison of Biological Activity of Dodecenal Isomers and Related Aldehydes
| Compound | Biological Activity | Organism/System | Key Finding | Citation |
| (2E)-Dodecenal | Antibacterial | Salmonella choleraesuis | Potent activity with MBC of 6.25 µg/mL. | Current time information in Bangalore, IN. |
| (2E)-Dodecenal | Antibacterial | Staphylococcus aureus | Strong activity with MIC and MBC of 105 µg/mL. | uptc.edu.co |
| (Z)-5-Dodecenal | Quorum Sensing Inhibition | Bacteria (general) | Active at 10 μM. | nih.gov |
| (E)-2-Alkenals (C5-C12) | Enzyme Inhibition | Human Cytochrome P450 2E1 | Potent inhibitors (Kᵢ = 2.6-12.8 µM). | nih.govnih.gov |
Elucidation of Stereoisomeric Effects on Olfactory Perception
The human olfactory system can exhibit remarkable sensitivity to the stereochemistry of odorant molecules. The E and Z isomers of 3-dodecenal, despite having the same chemical formula and connectivity, can elicit different olfactory responses due to their distinct shapes, which affects their binding to specific olfactory receptors.
The odor threshold, which is the minimum concentration of a substance detectable by the human nose, is a key metric in evaluating the impact of stereoisomerism on smell. Data indicates that the E and Z isomers of this compound possess different odor thresholds. While specific quantitative values for the odor thresholds of (E)-3-dodecenal and (Z)-3-dodecenal can be found in olfactory databases, the qualitative difference is also supported by research on structurally similar compounds. For example, a study on methyl-dodecenal isomers found that the odor threshold of the (Z)-isomer can be substantially higher than its corresponding (E)-isomer. nih.gov Specifically, pure (Z)-3-methyl-4-dodecenal was found to have an odor threshold five times higher than that of the pure (E)-3-methyl-4-dodecenal. nih.gov
This difference in potency is attributed to the specific fit of the isomers within the binding pockets of olfactory receptors. The more linear shape of the (E)-isomer may allow for a more optimal interaction with the receptor site compared to the bent conformation of the (Z)-isomer, leading to a stronger signal transduction cascade and thus a lower detection threshold. The odor character itself can also be influenced; for instance, (E)-2-dodecenal is strongly associated with the characteristic "soapy" or "pungent" aroma of cilantro. nih.gov
Table 2: Olfactory Thresholds of this compound Stereoisomers
| Compound | CAS Number | Odor Threshold in Air (mg/m³) |
| (E)-3-Dodecenal | 76595-72-7 | Data available in specialized databases |
| (Z)-3-Dodecenal | 68141-15-1 | Data available in specialized databases |
Note: Specific threshold values are cataloged in specialized databases such as the VCF online odour and flavour threshold database. nih.gov
Rational Design and Synthesis of Dodecenal Derivatives for Targeted Biological Applications
The insights gained from structure-activity relationships provide a foundation for the rational design and synthesis of dodecenal derivatives with enhanced or targeted biological activities. By modifying the dodecenal scaffold, chemists can aim to optimize interactions with a specific biological target, such as a bacterial enzyme or signaling protein, to create novel therapeutic or biotechnological agents.
One promising area for the application of rationally designed dodecenal analogs is the inhibition of bacterial quorum sensing (QS). QS is a process that allows bacteria to regulate virulence factor expression, and its inhibition is considered a novel anti-pathogenic strategy. nih.gov The α,β-unsaturated aldehyde moiety, present in isomers like 2-dodecenal, is a key pharmacophore in this context. It can act as a Michael acceptor, a chemical feature critical for the activity of many QS inhibitors. nih.gov
Environmental Dynamics and Biotransformation of Dodecenals
Pathways of Biodegradation in Various Environmental Compartments
The biotransformation of 3-dodecenal is predominantly a microbially-mediated process. The compound's relatively high reactivity makes it susceptible to degradation by a wide range of microorganisms in both aquatic and terrestrial systems, where it can serve as a carbon and energy source. The primary metabolic pathways involve the enzymatic modification of its two key functional groups: the aldehyde moiety and the C3-C4 double bond.
In Aquatic and Soil Environments:
Microbial communities in water and soil utilize specific enzymatic systems to metabolize unsaturated aldehydes like this compound. The principal transformation routes include:
Oxidation of the Aldehyde Group: This is a common and rapid detoxification pathway. Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of this compound to its corresponding carboxylic acid, 3-dodecenoic acid . This product is generally less volatile and can be further metabolized through the β-oxidation pathway after the saturation or isomerization of the double bond.
Reduction of the Aldehyde Group: Alternatively, alcohol dehydrogenases (ADHs) can reduce the aldehyde to a primary alcohol, yielding 3-dodecen-1-ol . This alcohol can then be conjugated or further oxidized.
Saturation of the Double Bond: The carbon-carbon double bond can be reduced by enoate reductases or similar enzymes, converting this compound to dodecanal . This saturated aldehyde can then be readily oxidized to dodecanoic acid (lauric acid), a common fatty acid that enters central metabolic pathways.
Research on fungi, such as Penicillium species, has demonstrated their capacity to metabolize various alkenals. These organisms possess robust enzymatic machinery capable of performing the oxidation, reduction, and saturation reactions described, effectively mineralizing the compound to carbon dioxide and water or incorporating its carbon into cellular biomass. The efficiency of these processes is dependent on environmental factors such as pH, temperature, oxygen availability, and the composition of the local microbial consortium.
The following interactive table summarizes the key biotransformation pathways for this compound in environmental matrices.
| Metabolic Pathway | Enzyme Class | Primary Product | Environmental Compartment |
|---|---|---|---|
| Oxidation | Aldehyde Dehydrogenase (ALDH) | 3-Dodecenoic acid | Soil, Water, Sediment |
| Reduction | Alcohol Dehydrogenase (ADH) | 3-Dodecen-1-ol | Soil, Water, Sediment |
| Double Bond Saturation | Enoate Reductase | Dodecanal | Soil, Water, Sediment |
| Complete Mineralization | Multiple (e.g., β-oxidation enzymes) | CO₂, H₂O, Biomass | Soil, Water, Sediment |
Atmospheric Fate and Volatilization Processes
As a volatile compound, this compound can partition from soil and water into the atmosphere, a process governed by its vapor pressure and Henry's Law constant. Once airborne, its fate is determined by atmospheric chemistry, primarily through reactions with photochemically generated oxidants.
Volatilization: Based on estimation models (e.g., US EPA's EPI Suite™), this compound has a moderate vapor pressure (approx. 9.3 x 10⁻³ hPa at 25°C) and a Henry's Law constant that suggests it will volatilize from water surfaces. This mobility allows it to enter the troposphere, where it can be transported over distances before being chemically transformed.
Atmospheric Degradation: The atmospheric lifetime of this compound is relatively short due to its susceptibility to attack by several key oxidants:
Reaction with Hydroxyl Radicals (•OH): This is the dominant degradation pathway during the daytime. The •OH radical can attack this compound either by adding to the C=C double bond or by abstracting a hydrogen atom from the aldehydic group or the alkyl chain. The reaction is rapid, with an estimated rate constant (kOH) of approximately 7.5 x 10⁻¹¹ cm³/molecule-sec. This leads to a calculated atmospheric half-life of only a few hours.
Reaction with Ozone (O₃): Ozonolysis, the reaction with ozone, specifically targets the C=C double bond. This reaction cleaves the molecule, producing smaller, more oxidized compounds, such as nonanal (B32974) and propanal , along with Criegee intermediates. The estimated rate constant for this reaction (kO₃) is around 2.2 x 10⁻¹⁷ cm³/molecule-sec, resulting in a half-life of approximately half a day under typical atmospheric ozone concentrations.
Reaction with Nitrate (B79036) Radicals (NO₃•): During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. It readily adds to the double bond of this compound, contributing to its nocturnal removal from the atmosphere.
The following interactive table summarizes the key atmospheric degradation processes for this compound.
| Atmospheric Reactant | Estimated Rate Constant (k) (cm³/molecule-sec) | Estimated Atmospheric Half-Life | Significance |
|---|---|---|---|
| Hydroxyl Radical (•OH) | ~7.5 x 10⁻¹¹ | ~3-4 hours | Primary daytime degradation pathway |
| Ozone (O₃) | ~2.2 x 10⁻¹⁷ | ~12-14 hours | Significant day/night pathway; cleaves double bond |
| Nitrate Radical (NO₃•) | (Not readily available, but expected to be fast) | (Short) | Primary nighttime degradation pathway |
Ecological Implications of Dodecenal Persistence and Transformation
The rapid biodegradation and atmospheric degradation of this compound indicate that it is a non-persistent compound in the environment. Its ecological impact is therefore primarily related to its transformation products and its potential for bioaccumulation.
Persistence and Bioaccumulation: The short biological and atmospheric half-lives of this compound prevent it from accumulating to high concentrations or persisting for long periods in any environmental compartment. However, its physicochemical properties, particularly its estimated octanol-water partition coefficient (Log Kow ≈ 4.7), suggest a high potential for partitioning into the fatty tissues of organisms (bioaccumulation). Despite this potential, the rapid metabolic transformation of the aldehyde group in most organisms likely mitigates significant bioaccumulation. The compound is more likely to be biotransformed into metabolites like 3-dodecenoic acid or 3-dodecen-1-ol than to be stored in its original form.
Transformation Products and Their Impact: The ecological significance of this compound lies heavily in its transformation products:
Biodegradation Products: The formation of 3-dodecenoic acid and 3-dodecen-1-ol represents a detoxification process, as these compounds are generally less reactive than the parent aldehyde. These metabolites can be integrated into natural metabolic cycles. The presence of this compound as a readily available carbon source can also influence the structure and activity of microbial communities, potentially selecting for organisms capable of its degradation.
Atmospheric Transformation Products: The atmospheric oxidation of this compound has broader implications. The ozonolysis products, such as nonanal and propanal, are themselves reactive VOCs that contribute to regional air chemistry. More importantly, the oxidation of large unsaturated aldehydes is a known pathway for the formation of Secondary Organic Aerosols (SOAs) . These fine particulate matter aerosols can impact air quality, reduce visibility, and influence the Earth's radiative balance by scattering or absorbing sunlight and acting as cloud condensation nuclei. The transformation of gaseous this compound into particulate matter is a key ecological consequence of its release into the atmosphere.
Concluding Perspectives and Future Research Trajectories
Integration of Multi-Omics Approaches in Dodecenal Studies
The advent of high-throughput "omics" technologies has revolutionized the study of biological systems. nih.gov A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for a holistic understanding of 3-Dodecenal's biosynthesis, perception, and physiological impact. nih.govresearchgate.net Such studies can move beyond single-gene or single-pathway analyses to create a comprehensive picture of the molecular networks influenced by this aldehyde. researchgate.net
Future research could focus on organisms where this compound or its derivatives play a known role, such as in certain insects or plants. For instance, in an insect species that uses a related compound as a pheromone, a multi-omics strategy could elucidate the entire signaling cascade. nih.gov Genomics and transcriptomics could identify the genes and transcripts encoding biosynthetic enzymes and olfactory receptors. Proteomics would then confirm the expression of these proteins, while metabolomics would provide a snapshot of the metabolic state of cells or tissues in response to the compound, revealing the downstream effects. nih.gov This integrated approach can help identify novel targets and pathways that would be missed by single-omics studies alone. researchgate.net
Table 1: Potential Applications of Multi-Omics Technologies in this compound Research
| Omics Technology | Potential Application in this compound Studies | Key Questions to Address |
| Genomics | Identification of genes encoding enzymes in the this compound biosynthetic pathway. | What are the genetic underpinnings of this compound production in various organisms? |
| Transcriptomics | Analysis of gene expression changes in olfactory neurons upon exposure to this compound. | Which genes are up- or down-regulated in response to this compound, and what does this reveal about its mode of action? |
| Proteomics | Identification of olfactory receptors and binding proteins that specifically interact with this compound. | What proteins are directly involved in the detection and signal transduction of this compound? |
| Metabolomics | Profiling of metabolic changes in an organism following exposure to this compound. | How does this compound exposure alter the overall metabolic state and signaling pathways of an organism? |
Advancements in Enantioselective and Stereodivergent Synthetic Strategies
Like many biologically active molecules, the stereochemistry of this compound is likely crucial to its function. nih.govresearchgate.net The molecule exists as two geometric isomers, (E)-3-Dodecenal and (Z)-3-Dodecenal, due to the carbon-carbon double bond. While current synthetic methods can produce these isomers, future research must focus on developing highly efficient and selective enantioselective and stereodivergent synthetic strategies. This is critical because different stereoisomers can have vastly different biological activities, with one isomer often being highly active while others are inactive or even inhibitory. nih.gov
Advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, will be instrumental in accessing specific stereoisomers of this compound and its derivatives with high purity. Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer from a common precursor, will be particularly valuable. This capability will enable researchers to systematically investigate the structure-activity relationships of this compound, providing pure samples of each isomer for rigorous biological testing. Such studies are essential to determine which specific isomer is responsible for a particular scent profile or pheromonal effect.
Discovery of Novel Biological Roles and Signaling Pathways
While this compound is used in fragrances for its citrus and aldehydic odor, its full range of biological roles is far from understood. thegoodscentscompany.comscent.vn Many aldehydes with similar structures serve as semiochemicals—chemicals used for communication—in the insect world. wikipedia.orgncsu.edu For example, the related alcohol, (Z)-dodec-3-en-1-ol, has been identified as a trail pheromone in termites. nih.gov This suggests that this compound itself, or a closely related derivative, may function as a pheromone (e.g., for attraction, aggregation, or alarm) in various species. wikipedia.orgresearchgate.net
Future research should involve systematic screening of this compound against a wide array of organisms to uncover new biological activities. This could reveal roles in plant defense, microbial interactions, or as yet undiscovered pheromonal systems in insects. Once a new biological role is identified, the subsequent challenge will be to delineate the corresponding signaling pathway. This involves identifying the specific cellular receptors that bind to this compound, the signal transduction mechanisms that are activated, and the ultimate behavioral or physiological response. nih.gov Uncovering these pathways will provide fundamental insights into chemical communication and may open doors to new applications in pest management or agriculture.
Interdisciplinary Research at the Nexus of Chemical Ecology, Neuroethology, and Synthetic Biology
The comprehensive exploration of this compound necessitates a deeply interdisciplinary approach, merging the fields of chemical ecology, neuroethology, and synthetic biology.
Chemical Ecology focuses on the role of chemicals in the interactions of organisms with their environment. ncsu.edu Chemical ecologists can investigate the natural sources of this compound and its ecological significance, for instance, by studying insect-plant or insect-insect interactions. earth.com
Neuroethology combines neuroscience and ethology (the study of animal behavior) to understand the neural basis of behavior. Neuroethologists can study how an animal's nervous system detects and processes the signal from this compound to trigger a specific behavioral response.
Synthetic Biology involves the design and construction of new biological parts, devices, and systems. Synthetic biologists could engineer microorganisms to produce specific isomers of this compound, providing a sustainable and controlled source for research and commercial applications. They could also design novel biosensors for detecting the compound in the environment.
By integrating these fields, researchers can create a seamless pipeline from discovery to application. For example, a chemical ecologist might identify a novel pheromonal role for (E)-3-Dodecenal in an agricultural pest. A synthetic biologist could then develop a yeast strain to produce this specific isomer cheaply and in large quantities. Finally, neuroethologists and ecologists could work together to design and test pheromone traps that use the synthetic compound to monitor and control the pest population, providing an environmentally friendly alternative to conventional pesticides.
Table 2: Interdisciplinary Synergy in this compound Research
| Discipline | Contribution to this compound Research | Example Research Project |
| Chemical Ecology | Identifies the natural context and function of the compound. | Field studies to determine if this compound acts as a mate attractant for a specific moth species. |
| Neuroethology | Elucidates the neural mechanisms of perception and behavioral response. | Single-sensillum recordings from an insect antenna to identify olfactory neurons that respond specifically to this compound isomers. |
| Synthetic Biology | Develops tools for production and detection. | Engineering Saccharomyces cerevisiae to biosynthesize optically pure (E)-3-Dodecenal for use in pheromone lures. |
Q & A
Q. What safety protocols are critical when handling this compound in vapor-phase studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
